4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole
Overview
Description
4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is substituted with various functional groups, including chloro, fluoro, difluoromethylsulfanyl, and methoxyphenyl groups. These substitutions confer distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole typically involves multi-step organic reactions. The starting materials often include substituted anilines and triazole precursors. The key steps in the synthesis may involve:
Nitration and Reduction: Nitration of a substituted aniline followed by reduction to form the corresponding amine.
Cyclization: Formation of the triazole ring through cyclization reactions, often involving hydrazine derivatives.
Substitution Reactions: Introduction of the chloro, fluoro, and methoxy groups through nucleophilic substitution reactions.
Sulfur Introduction: Incorporation of the difluoromethylsulfanyl group using appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluoromethylsulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the triazole ring.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to investigate enzyme functions and protein interactions.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-fluorophenyl)-3-(methylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole
- 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(phenyl)-1,2,4-triazole
- 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-hydroxyphenyl)-1,2,4-triazole
Uniqueness
The uniqueness of 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic profiles, binding affinities, and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-24-11-5-2-9(3-6-11)14-21-22-16(25-15(19)20)23(14)10-4-7-13(18)12(17)8-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAYEAFENXFQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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